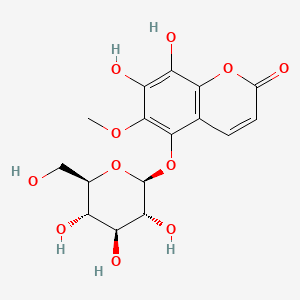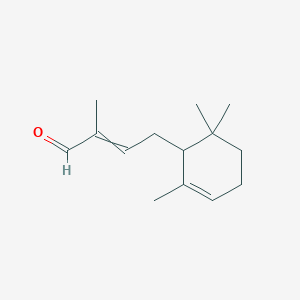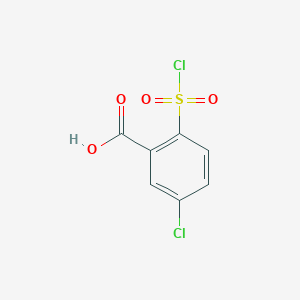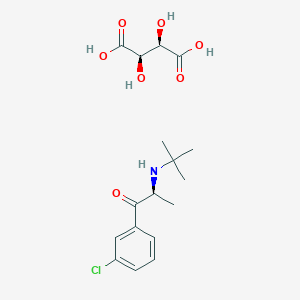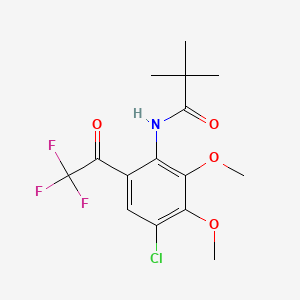
N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide is a chemical compound with the molecular formula C15H17ClF3NO4 and a molecular weight of 367.75 g/mol. This compound is an intermediate in the synthesis of rac-7,8 Dihydroxy Efavirenz, a metabolite of (S)-Efavirenz, which is a non-nucleoside HIV-1 reverse transcriptase inhibitor.
Méthodes De Préparation
The synthesis of N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide involves several steps. One common method includes the reaction of 4-chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenylamine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Analyse Des Réactions Chimiques
N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the replacement of the chloro group with other nucleophiles.
Applications De Recherche Scientifique
N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is a key intermediate in the synthesis of HIV-1 reverse transcriptase inhibitors, which are crucial in the treatment of HIV/AIDS.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide involves its interaction with specific molecular targets. In the case of its role as an intermediate in the synthesis of HIV-1 reverse transcriptase inhibitors, the compound contributes to the inhibition of the reverse transcriptase enzyme, preventing the replication of the HIV virus. The molecular pathways involved include the binding of the compound to the active site of the enzyme, leading to its inactivation.
Comparaison Avec Des Composés Similaires
N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide can be compared with other similar compounds, such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound is used as a peptide coupling agent and has similar chemical properties.
4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenylamine: This is a precursor in the synthesis of this compound.
2-Chloro-4,6-dimethoxy-2-hydroxychalcone: This compound has similar structural features and is used in various chemical reactions.
This compound stands out due to its specific application in the synthesis of HIV-1 reverse transcriptase inhibitors, highlighting its importance in medicinal chemistry.
Propriétés
Formule moléculaire |
C15H17ClF3NO4 |
|---|---|
Poids moléculaire |
367.75 g/mol |
Nom IUPAC |
N-[4-chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H17ClF3NO4/c1-14(2,3)13(22)20-9-7(12(21)15(17,18)19)6-8(16)10(23-4)11(9)24-5/h6H,1-5H3,(H,20,22) |
Clé InChI |
NDVWPMNMCIAXNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1=C(C(=C(C=C1C(=O)C(F)(F)F)Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B13857785.png)
![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)
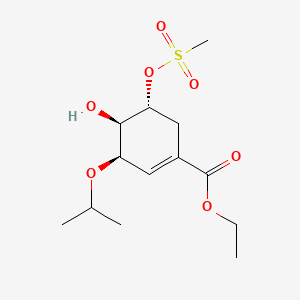

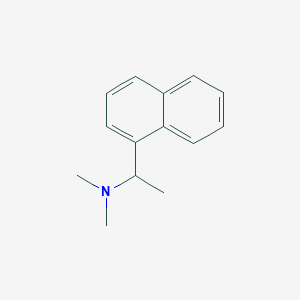
![4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile](/img/structure/B13857807.png)

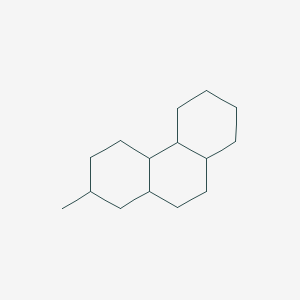
![(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate (Mixture of diastereomers)](/img/structure/B13857822.png)
